N-Fmoc-1,4-butanediamine hydrobromide
Description
Contextualization within Fmoc Solid-Phase Synthesis Methodologies
The advent of Fmoc-based solid-phase peptide synthesis (SPPS) revolutionized the way peptides and other oligomers are constructed. nih.gov This methodology relies on the use of the base-labile Fmoc protecting group for the temporary protection of the alpha-amino group of amino acids. chempep.com N-Fmoc-1,4-butanediamine hydrobromide integrates seamlessly into this strategy. Its primary amine can be coupled to a solid support or to the growing end of a peptide chain, while the Fmoc-protected amine remains shielded.
The Fmoc group can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent, to reveal a new primary amine. chempep.comuci.edu This newly exposed amine is then available for further elongation of the molecular chain, making this compound an effective linker or spacer molecule within the framework of Fmoc SPPS. celluars.com The progress of the deprotection step can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct released upon Fmoc cleavage. chempep.com
Fundamental Role as a Bifunctional Building Block in Organic Chemistry
Beyond its application in SPPS, this compound serves as a quintessential bifunctional building block in a wide array of organic syntheses. whiterose.ac.ukenamine.net The term "bifunctional" refers to the presence of two distinct reactive sites within the same molecule. In this case, the molecule possesses a nucleophilic primary amine and a protected primary amine. This dual functionality allows for sequential and controlled chemical transformations at either end of the butanediamine chain.
The free primary amine can participate in a variety of reactions, including acylation, alkylation, and Schiff base formation, allowing for its attachment to a diverse range of molecular scaffolds. Subsequently, the removal of the Fmoc group unveils a second primary amine, which can then be subjected to a different set of chemical modifications. This orthogonal reactivity is highly desirable in the construction of complex molecules, enabling the synthesis of precisely defined chemical architectures. whiterose.ac.uk
Evolution of Diamine Linkers in Modern Bioconjugation and Material Science Paradigms
Diamine linkers, such as the 1,4-butanediamine core of the title compound, are fundamental components in the fields of bioconjugation and material science. enamine.netsymeres.com They serve to connect different molecular entities, and their length, flexibility, and chemical nature can significantly influence the properties of the resulting conjugate or material. enamine.net The evolution of these linkers has been driven by the increasing demand for more sophisticated and functional constructs.
In bioconjugation, diamine linkers are crucial for tethering biomolecules like proteins, peptides, and nucleic acids to other molecules, including drugs, imaging agents, and solid supports. acs.org The choice of linker can affect the stability, solubility, and biological activity of the conjugate. The development has moved towards linkers with varying lengths and functionalities to fine-tune the properties of the final product. symeres.com
In material science, diamine linkers are employed in the synthesis of polymers, dendrimers, and metal-organic frameworks (MOFs). They contribute to the structural integrity and functional properties of these materials. acs.org The ongoing research in this area focuses on creating materials with novel optical, electronic, and responsive properties by rationally designing the linker components. acs.org this compound, with its defined length and versatile reactive handles, represents a valuable tool in the synthesis of such advanced materials.
Chemical Compound Information
| Compound Name | Synonyms |
| This compound | 9-Fluorenylmethyl N-(4-aminobutyl)carbamate hydrobromide, N-Fmoc-1,4-diaminobutane hydrobromide scbt.comcelluars.com |
| 1,4-butanediamine | Tetramethylenediamine, Putrescine google.com |
| Piperidine | - |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 352235-99-5 scbt.comcelluars.com |
| Molecular Formula | C₁₉H₂₂N₂O₂ · HBr scbt.comcelluars.com |
| Molecular Weight | 391.30 g/mol scbt.comcelluars.com |
| Appearance | Solid celluars.com |
| Melting Point | ~133 °C (decomposes) navimro.com |
| Storage Temperature | 2-8 °C celluars.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.BrH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGCBOCFUHJPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583804 | |
| Record name | (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352235-99-5 | |
| Record name | (9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352235-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Transformations of N Fmoc 1,4 Butanediamine Hydrobromide
Controlled Synthesis of N-Fmoc-1,4-butanediamine Hydrobromide Precursors
The efficient synthesis of this compound hinges on the ability to selectively modify only one of the two primary amine groups of the symmetrical 1,4-butanediamine starting material. Monofunctionalization of such diamines is a persistent challenge for organic chemists, as reactions often lead to mixtures of mono- and di-substituted products that require extensive purification. scielo.org.mx
Achieving selective monoprotection of symmetrical diamines like 1,4-butanediamine is essential for the synthesis of its N-Fmoc derivative. The primary challenge is to prevent the formation of the di-protected byproduct. Researchers have developed several effective strategies to favor mono-substitution.
One of the most successful and widely adopted methods involves the in situ mono-protonation of the diamine. redalyc.orgresearchgate.net By adding one equivalent of an acid, one of the amino groups is selectively protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic. The remaining free amine can then react with a protecting group precursor, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to yield the mono-protected product. redalyc.org A convenient source for the single equivalent of HCl is the in situ generation from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol. scielo.org.mxredalyc.org This "one-pot" procedure is efficient and scalable. scielo.org.mxredalyc.org
Another common strategy involves kinetic control, where a solution of the protecting agent is added slowly to a large excess of the diamine. reddit.com By maintaining a high concentration of the diamine relative to the acylating agent, the probability of the reagent reacting with an already mono-substituted molecule is significantly reduced. Following the reaction, the excess unreacted diamine can be removed by extraction. For instance, a solution of di-tert-butyl dicarbonate in dichloromethane (B109758) can be added over several hours to a vigorously stirred solution containing a 6.5-fold excess of 1,4-diaminobutane (B46682) to achieve a high yield of the mono-Boc protected product. reddit.com
While the direct mono-Fmoc protection of 1,4-butanediamine is challenging, a common route involves an intermediate Boc-protected species. nih.gov The mono-Boc-protected 1,4-butanediamine is first synthesized, followed by the removal of the acid-labile Boc group and subsequent introduction of the base-labile Fmoc group. nih.gov This protecting group swap strategy provides a reliable pathway to the desired mono-Fmoc precursor.
| Methodology | Key Reagents | Typical Solvent | General Yield | Reference |
|---|---|---|---|---|
| In Situ Mono-protonation | Diamine, Me₃SiCl (as HCl source), Boc₂O | Methanol | Good to Excellent | scielo.org.mxredalyc.org |
| Kinetic Control (Diamine Excess) | Diamine (6-10 eq.), Boc₂O (1 eq.) | Dichloromethane | High | reddit.com |
| Protecting Group Swap | N-Boc-1,4-butanediamine, TFA, Fmoc-OSu | DCM, DMF | Good | nih.gov |
Once a mono-protected precursor, such as the free amine of 1,4-butanediamine hydrochloride, is obtained, the introduction of the Fmoc group is the next critical step. The choice of the Fmoc-donating reagent and reaction conditions is crucial for maximizing yield and purity. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form unwanted oligopeptide byproducts during the preparation of Fmoc-amino acid derivatives. total-synthesis.com
The classic method for Fmoc protection involves Schotten-Baumann conditions, which typically utilize a biphasic system or an aqueous solution with a mild base like sodium bicarbonate (NaHCO₃) in solvents such as dioxane or DMF. total-synthesis.com Anhydrous conditions, using a base like pyridine (B92270) in a solvent such as dichloromethane (CH₂Cl₂), are also effective. total-synthesis.com
Optimization of these conditions is key to preventing side reactions. numberanalytics.com Careful control of stoichiometry, temperature, and reaction time can minimize the formation of the di-Fmoc protected diamine and other impurities. Monitoring the reaction's progress helps in identifying and addressing any issues that arise promptly. numberanalytics.com For complex syntheses, it is important to select Fmoc introduction and removal conditions that are compatible with other functional groups present in the molecule. numberanalytics.com
| Fmoc Reagent | Base | Solvent System | Key Considerations |
|---|---|---|---|
| Fmoc-Cl | NaHCO₃ / Na₂CO₃ | Dioxane/Water, DMF | Reagent is moisture and heat sensitive. total-synthesis.com |
| Fmoc-Cl | Pyridine | Dichloromethane (anhydrous) | Anhydrous conditions prevent hydrolysis of Fmoc-Cl. total-synthesis.com |
| Fmoc-OSu | Triethylamine / DIPEA | Acetonitrile, DMF | More stable than Fmoc-Cl; often preferred for cleaner reactions. total-synthesis.com |
| Fmoc-benzotriazole | Triethylamine | Aqueous media | Stable reagent that reacts in good yield with various amines. organic-chemistry.org |
Advanced Functionalization and Derivatization Approaches
With one amine terminus protected by the Fmoc group, this compound becomes a versatile building block for further molecular elaboration at the free amino terminus. The hydrobromide salt is typically neutralized in situ with a non-nucleophilic base prior to reaction.
Amide bond formation is one of the most frequent reactions in medicinal chemistry and drug discovery. nih.gov The terminal amine of N-Fmoc-1,4-butanediamine is readily available for coupling with a wide range of carboxylic acids to create extended and more complex linker structures. This reaction involves the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the amine. bachem.com
A vast array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, especially racemization when coupling chiral carboxylic acids. bachem.com These reagents can be broadly categorized:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. luxembourg-bio.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. numberanalytics.comnih.gov
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and lead to rapid coupling rates with few side reactions. nih.govbachem.com These reactions typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activators for amide bond formation.
The choice of coupling reagent, solvent, and base depends on the specific substrates being coupled, particularly the steric hindrance and electronic properties of the amine and carboxylic acid. nih.gov
| Reagent Class | Example (Abbreviation) | Typical Additive/Base | Key Feature |
|---|---|---|---|
| Carbodiimide | EDC | HOBt, DMAP | Water-soluble byproducts, useful for a range of amines. nih.gov |
| Uronium Salt | HATU | DIPEA, NMM | Very fast reaction rates and high efficiency. nih.govbachem.com |
| Phosphonium Salt | PyBOP | DIPEA | Effective for hindered couplings. |
| Mixed Anhydride | DEPBT | - | Remarkable resistance to racemization. bachem.com |
The true synthetic power of N-Fmoc-1,4-butanediamine lies in the concept of orthogonal protection. escholarship.orgnih.gov The Fmoc group is labile to basic conditions (e.g., piperidine), while being stable to acids. total-synthesis.comescholarship.org This allows for the introduction of an acid-labile protecting group on the terminal amine, creating a linker that can be selectively deprotected at either end. This strategy provides flexibility in complex, multi-step syntheses. nih.govresearchgate.net
Common protecting groups that are orthogonal to Fmoc include:
tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), while being completely stable to the basic conditions used for Fmoc removal. numberanalytics.comresearchgate.net This Fmoc/Boc pairing is one of the most fundamental orthogonal strategies in peptide synthesis. researchgate.net
Trityl (Trt) and Methoxytrityl (Mtt): These are highly acid-sensitive groups that can be removed with very dilute acid (e.g., 1% TFA in DCM), allowing for their removal while other acid-labile groups like Boc remain intact.
Allyloxycarbonyl (Alloc): This group is stable to both acid and base but can be selectively removed by palladium(0)-catalyzed reactions, adding another layer of orthogonality.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This group is removed by treatment with hydrazine (B178648) in DMF, conditions under which Fmoc, Boc, and Trt groups are stable.
By acylating the terminal amine of N-Fmoc-1,4-butanediamine with a precursor to one of these orthogonal groups, a heterobifunctional linker is created. This allows for, as an example, the attachment of one part of a molecule to a solid support via the amine deprotected from the Fmoc group, followed by selective deprotection of the orthogonal group to attach a second molecular fragment.
| Orthogonal Group | Abbreviation | Removal Conditions | Stability Profile |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base (piperidine). researchgate.net |
| Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Stable to base, hydrazine, Pd(0). |
| Allyloxycarbonyl | Alloc | Pd(Ph₃P)₄ / Scavenger | Stable to acid and base. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Stable to acid and base. |
Advanced Applications in Peptide Chemistry and Bioconjugation
Integration of N-Fmoc-1,4-butanediamine Hydrobromide in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. This compound can be readily integrated into standard Fmoc-SPPS protocols to introduce a flexible four-carbon diamine linker into the peptide backbone or as a side chain modification.
Spacer and Linker Functions in Peptide Chain Elongation
The incorporation of this compound serves to introduce a flexible spacer within a peptide sequence. This can be strategically employed to modulate the distance between different domains of a peptide or to separate a peptide from a solid support or a conjugated molecule. The butanediamine core provides rotational freedom, which can be crucial for achieving desired biological activity or specific binding properties.
For instance, in the synthesis of peptide-drug conjugates, the diamine can act as a linker to connect the cytotoxic payload to the targeting peptide, ensuring that the drug molecule does not sterically hinder the peptide's interaction with its receptor. The length of the spacer can be critical, and the 1,4-butanediamine moiety offers a defined and flexible extension.
| Parameter | Description |
| Spacer Length | The 1,4-butanediamine core provides a spacer arm of approximately 6.2 Å. |
| Flexibility | The single bonds within the butane (B89635) chain allow for considerable conformational flexibility. |
| Coupling Chemistry | The free amine can be coupled to the growing peptide chain using standard peptide coupling reagents like HBTU or HATU. The Fmoc group is then removed with piperidine (B6355638) to allow for further chain elongation. |
Synthesis of Modified Peptides and Peptidomimetics Utilizing Diamine Scaffolds
The 1,4-butanediamine scaffold provided by this reagent is valuable in the synthesis of modified peptides and peptidomimetics. sigmaaldrich.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against proteolysis and better bioavailability. sigmaaldrich.com
Impact on Peptide Cyclization Efficiency and Conformational Control
Peptide cyclization is a common strategy to improve the stability and biological activity of peptides by constraining their conformation. nih.govresearchgate.net this compound can be utilized in both head-to-tail and side-chain-to-side-chain cyclization strategies.
In head-to-tail cyclization, the diamine can be incorporated at the N-terminus of the linear peptide precursor. After cleavage from the resin, the free amine of the butanediamine can react with the C-terminal carboxylic acid to form a cyclic peptide. The flexibility of the butanediamine linker can influence the efficiency of the cyclization reaction, with studies showing that linker length and flexibility are critical factors in achieving high yields of the desired cyclic monomer over oligomeric side products. nih.gov
For side-chain-to-side-chain cyclization, the diamine can be attached to the side chain of an amino acid like aspartic acid or glutamic acid. The other end of the diamine can then be reacted with the side chain of another amino acid in the sequence to form a cyclic structure. This approach allows for the creation of constrained peptide loops, which can be crucial for receptor binding and selectivity.
| Cyclization Strategy | Role of 1,4-Butanediamine Linker | Potential Impact on Efficiency |
| Head-to-Tail | Forms a flexible bridge between the N- and C-termini. | The flexibility can help to pre-organize the linear peptide for cyclization, potentially increasing the yield of the monomeric cyclic product. researchgate.netbiorxiv.org |
| Side-Chain-to-Side-Chain | Creates a flexible loop between two amino acid side chains. | The length and flexibility of the linker can be tuned to achieve the desired loop size and conformation, which can impact binding affinity and specificity. upc.edu |
Strategic Use in Biomolecule Functionalization and Crosslinking
The dual functionality of this compound makes it a valuable tool for the functionalization and crosslinking of various biomolecules. The free amine can be reacted with a variety of functional groups, while the Fmoc-protected amine provides a latent reactive site that can be deprotected under specific conditions.
Covalent Attachment Strategies for Proteins, Nucleic Acids, and Carbohydrates
The primary amine of this compound can be used to covalently attach this linker to biomolecules. For example, it can be reacted with activated carboxyl groups on proteins (e.g., on aspartic or glutamic acid residues) or with oxidized carbohydrates. Once attached, the Fmoc group can be removed to expose a new primary amine, which can then be used for further conjugation, for instance, to attach a drug, a fluorescent dye, or another biomolecule.
This strategy allows for a stepwise and controlled approach to bioconjugation. The 1,4-butanediamine spacer serves to distance the attached molecule from the surface of the biomolecule, which can be important for maintaining the biological activity of both components.
Development of Homobifunctional and Heterobifunctional Crosslinkers based on the Diamine Core
The 1,4-butanediamine core can serve as the foundation for the synthesis of both homobifunctional and heterobifunctional crosslinkers. researchgate.netscbt.comscbt.com
Homobifunctional Crosslinkers: By reacting both amino groups of 1,4-diaminobutane (B46682) with the same type of reactive group (e.g., N-hydroxysuccinimide esters or maleimides), a homobifunctional crosslinker can be created. scbt.comnih.gov These reagents are used to link molecules that have the same type of functional group, for example, to crosslink two proteins via their lysine (B10760008) residues. The length of the crosslinker is defined by the butanediamine core.
Heterobifunctional Crosslinkers: More versatile heterobifunctional crosslinkers can be synthesized by modifying the two amino groups of 1,4-diaminobutane with different reactive moieties. scbt.comnih.gov For instance, one amine could be reacted with a maleimide (B117702) group (for reaction with thiols), while the other is converted to an NHS ester (for reaction with amines). This compound is an ideal starting material for such syntheses, as the Fmoc group allows for the selective modification of the free amine, followed by deprotection and modification of the second amine. These crosslinkers are invaluable for creating well-defined bioconjugates by allowing for controlled, sequential reactions with different functional groups.
| Crosslinker Type | Description | Potential Application |
| Homobifunctional | Contains two identical reactive groups. | Intramolecular or intermolecular crosslinking of proteins to study their structure and interactions. nih.gov |
| Heterobifunctional | Contains two different reactive groups. | Stepwise conjugation of two different biomolecules, such as a peptide to an antibody or a drug to a protein. |
Engineering of Antibody-Drug Conjugates (ADCs) and Immunostimulatory Conjugates through Diamine Linkers
The field of targeted therapeutics has been significantly advanced by the development of antibody-drug conjugates (ADCs), which combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent via a chemical linker. nih.gov The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and mechanism of action. nih.gov An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and then efficiently release the active drug upon reaching the target cancer cell. nih.govnih.gov
Linkers are broadly categorized as cleavable or non-cleavable. nih.gov Non-cleavable linkers release the drug after the entire antibody-linker-drug complex is internalized and the antibody is degraded in the lysosome. In contrast, cleavable linkers are designed to break under specific physiological conditions prevalent in the tumor microenvironment or inside the cell, such as low pH, a reducing environment, or the presence of specific enzymes like cathepsins. nih.govadcreview.com
This compound serves as a valuable building block for constructing linkers in ADCs. After deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group, the resulting 1,4-butanediamine provides a short, flexible hydrocarbon chain with a primary amine at each end. This bifunctional nature allows it to be coupled sequentially to the cytotoxic payload and the antibody (or a component that attaches to the antibody). The diamine spacer can influence the physicochemical properties of the ADC, and its length and flexibility are key parameters optimized during ADC development.
Similarly, immunostimulatory conjugates, which aim to deliver an immune-activating agent (like a Toll-like receptor agonist) to the tumor microenvironment to provoke an anti-tumor immune response, rely on the same linker principles. The 1,4-butanediamine moiety can be used to stably connect the immunostimulatory payload to the tumor-targeting antibody, ensuring its delivery to the intended site of action. The design principles for linkers in these conjugates are analogous to those for traditional cytotoxic ADCs, requiring a balance of stability and conditional release.
| Linker Type | Cleavage Mechanism | Example Chemistry | Key Characteristics |
|---|---|---|---|
| Hydrazone | Acid-Labile | Cleaved in the low pH of endosomes/lysosomes | One of the first-generation linker types; can have stability issues in circulation. |
| Disulfide | Reductively Cleavable | Cleaved by intracellular glutathione | Exploits the higher concentration of reducing agents inside the cell compared to the bloodstream. |
| Peptide | Enzymatically Cleavable | Cleaved by lysosomal proteases (e.g., Cathepsin B) | Offers high plasma stability and specific release inside target cells. adcreview.com Valine-citrulline (Val-Cit) is a common example. adcreview.com |
| Non-Cleavable | Proteolytic Degradation | Thioether (e.g., SMCC) | Releases a drug-linker-amino acid adduct upon lysosomal degradation of the antibody. nih.gov |
Applications in Targeted Delivery Systems and Chemical Probes
Design of Cell-Penetrating Peptide Conjugates Incorporating Diamine Units
Cell-penetrating peptides (CPPs) are a class of short peptides (typically 5-30 amino acids) capable of crossing cellular membranes and delivering a variety of molecular cargoes into cells. beilstein-journals.org This ability makes them powerful tools for enhancing the intracellular delivery of therapeutic molecules, such as nucleic acids, proteins, and small-molecule drugs, that would otherwise be membrane-impermeable. nih.gov The synthesis of CPPs and their conjugates is commonly performed using Fmoc-based solid-phase peptide synthesis (SPPS). beilstein-journals.orgmdpi.com
This compound can be readily incorporated into a peptide sequence during SPPS. Once coupled to the growing peptide chain, the Fmoc group is removed, exposing a primary amine. This amine can serve as an attachment point for various cargoes, such as therapeutic agents or imaging labels, using the butanediamine moiety as a short, flexible spacer.
| Peptide | Sequence | Origin/Type | Key Features |
|---|---|---|---|
| Penetratin | RQIKIWFQNRRMKWKK | Drosophila Antennapedia homeodomain | Amphipathic, forms α-helical structure upon membrane interaction. nih.gov |
| Tat (47-57) | YGRKKRRQRRR | HIV-1 Tat protein | Cationic, arginine-rich peptide. mdpi.com |
| Transportan | GWTLNSAGYLLGKINLKALAALAKKIL | Chimeric (Galanin and Mastoparan) | Amphipathic, high uptake efficiency for various cargoes. nih.gov |
| Polyarginine (e.g., Arg₉) | RRRRRRRRR | Synthetic | Highly cationic, interacts strongly with membrane phospholipids. mdpi.com |
Synthesis of Protein Degraders (PROTACs) Utilizing this compound as a Linker Component
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality designed to eliminate specific disease-causing proteins. A PROTAC consists of three parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target-PROTAC-E3 Ligase) as well as the molecule's physicochemical properties like solubility and permeability. Mono-protected diamines are among the most widely used building blocks for constructing these linkers.
This compound is an exemplary reagent for this purpose. Its synthetic utility lies in the orthogonal protecting groups: the Fmoc group protects one amine, while the other is available for coupling to either the target protein ligand or the E3 ligase ligand. Following this first coupling, the Fmoc group is cleaved under basic conditions (e.g., with piperidine), revealing the second amine for reaction with the other half of the molecule. This sequential approach allows for the controlled and efficient synthesis of PROTACs. The four-carbon chain of the butanediamine component provides a degree of flexibility and length that is often optimal for facilitating the productive formation of the ternary complex. The systematic variation of linkers, a process known as "linkerology," is a key strategy in optimizing PROTACs, and building blocks like this compound are fundamental to this process.
| PROTAC | Target Protein | E3 Ligase | Linker Characteristics |
|---|---|---|---|
| ARV-110 | Androgen Receptor | Cereblon (CRBN) | Contains an alkyl diamine component as part of a more extended linker structure. |
| ARV-471 | Estrogen Receptor | Cereblon (CRBN) | Utilizes a flexible alkyl-ether chain linker, often constructed from diamine precursors. |
| dBET1 | BRD4 | Cereblon (CRBN) | Employs a flexible polyethylene (B3416737) glycol (PEG)-based linker, which can be synthesized using diamine building blocks. |
Creation of Fluorogenic and Radiolabeled Probes for Biological Sensing and Imaging
Chemical probes are essential tools for visualizing and quantifying biological molecules and processes in real-time. These probes typically consist of a targeting moiety that specifically recognizes a biomarker, a reporter (e.g., a fluorophore or radionuclide) that generates a detectable signal, and a linker connecting them. nih.govnih.gov The linker plays a crucial role in ensuring that the reporter does not interfere with the targeting function and vice versa. nih.gov
This compound is a versatile building block for synthesizing such probes. The synthetic strategy involves coupling the free amine of the butanediamine to a targeting molecule (such as a peptide, small molecule inhibitor, or aptamer). Subsequently, the Fmoc protecting group is removed to expose the terminal amine. This amine serves as a convenient chemical handle for attaching the reporter group.
For fluorogenic probes, the amine can react with N-hydroxysuccinimidyl (NHS) esters or isothiocyanates of common fluorophores like fluorescein (B123965) or rhodamine. nih.gov For radiolabeled probes used in nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), the amine linker is used to attach a chelator (e.g., DOTA, DTPA). nih.govmdpi.com This chelator securely coordinates a metallic radionuclide (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In). mdpi.com The 1,4-butanediamine spacer physically separates the bulky chelator-radionuclide complex from the targeting moiety, helping to preserve its biological activity. The use of amine-ended linkers is a well-established strategy for the synthesis of a wide array of imaging probes. mdpi.com
| Reporter Type | Example | Typical Conjugation Chemistry with Amine Linker |
|---|---|---|
| Fluorophore | Fluorescein isothiocyanate (FITC) | Reaction between the amine (linker) and isothiocyanate (dye) to form a thiourea (B124793) bond. |
| Fluorophore | Alexa Fluor™ 488 NHS Ester | Reaction between the amine (linker) and N-hydroxysuccinimidyl ester (dye) to form a stable amide bond. |
| PET Radionuclide (via chelator) | Copper-64 (⁶⁴Cu) | Amine linker is first coupled to a chelator like DOTA-NHS ester; the DOTA-conjugate then chelates ⁶⁴Cu. mdpi.com |
| SPECT Radionuclide (via chelator) | Technetium-99m (⁹⁹ᵐTc) | Amine linker is coupled to a chelator like MAG₃-NHS ester, which then coordinates with reduced ⁹⁹ᵐTc. mdpi.com |
Contributions to Materials Science and Surface Functionalization
Surface Modification utilizing N-Fmoc-1,4-butanediamine Hydrobromide Derivatives
The ability to precisely engineer the chemical makeup of a material's surface is crucial for a vast array of applications, from biomedical devices to advanced electronics. This compound serves as a key building block in this endeavor, enabling the introduction of reactive amine functionalities onto otherwise inert surfaces.
The covalent attachment of biomolecules, such as peptides, enzymes, and nucleic acids, to solid supports is fundamental for the development of biosensors, diagnostic arrays, and affinity chromatography media. The functionalization of these supports with amine groups is a common strategy to facilitate this immobilization.
N-Fmoc-1,4-butanediamine provides a reliable method for introducing such amine functionalities in a controlled manner. A notable application is in the functionalization of self-assembled monolayers (SAMs) on gold surfaces for mass spectrometry-based peptide analysis. In this approach, a SAM terminating in carboxylic acid groups is first formed on a gold-coated chip. These carboxylic acid groups are then activated and reacted with N-Fmoc-1,4-butanediamine. The subsequent removal of the Fmoc protecting group under mild basic conditions exposes a primary amine on the surface. This newly installed amine serves as an anchor point for the synthesis of peptides directly on the chip, a process known as SPOT synthesis. This method allows for the creation of high-density peptide arrays for various biochemical assays. whiterose.ac.uk
The key advantage of using an Fmoc-protected diamine is the orthogonality of the Fmoc group, which can be removed without affecting other protecting groups that may be present on the biomolecules to be immobilized. This ensures a high degree of control over the surface chemistry.
The exceptional properties of nanomaterials like carbon nanotubes and the versatility of polymeric films can be significantly enhanced by surface functionalization. Introducing specific chemical groups onto their surfaces can improve their dispersibility, biocompatibility, and ability to interact with other molecules.
A concrete example of this is the functionalization of nanodiamonds to create hybrid nanosensors for extended intracellular imaging. In the development of a "peroxynanosensor," oxidized nanodiamonds are first reacted with N-Fmoc-1,4-butanediamine. This step grafts the butanediamine spacer onto the nanodiamond surface. Following this, the Fmoc group is removed to expose the terminal amine. This amine is then used to covalently attach a fluorescent probe that is sensitive to hydrogen peroxide. The resulting hybrid material combines the photostability of the nanodiamond for long-term imaging with the sensing capabilities of the organic dye. researchgate.net
This strategy highlights the role of N-Fmoc-1,4-butanediamine as a short, flexible linker that positions the sensing molecule away from the nanomaterial surface, potentially improving its accessibility and function. While not explicitly detailed for polymeric films in the available literature, the same principle of amine functionalization can be applied to polymer surfaces that bear reactive groups like carboxylic acids or activated esters, thereby enabling the subsequent attachment of a wide range of molecules.
Development of Advanced Polymeric Architectures
Beyond surface modification, this compound and its parent diamine are instrumental in the synthesis of complex three-dimensional polymeric structures. These architectures, such as dendrimers and functionalized scaffolds, offer a high degree of control over their size, shape, and terminal functionalities, making them ideal for applications in drug delivery and materials science.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their synthesis often begins from a central core molecule, with successive "generations" of branching units added in a stepwise fashion. 1,4-diaminobutane (B46682), the core of the title compound, is a common starting point for the synthesis of poly(amidoamine) (PAMAM) dendrimers, one of the most studied classes of dendrimers.
The synthesis typically involves a divergent approach with a repetitive two-step reaction sequence: a Michael addition of methyl acrylate (B77674) to the primary amines of the 1,4-diaminobutane core, followed by amidation of the resulting esters with a diamine, such as ethylenediamine. Each repetition of this sequence adds a new generation to the dendrimer, increasing its size and the number of terminal amine groups exponentially.
The resulting PAMAM dendrimers possess a large number of surface functional groups that can be used to attach drugs, targeting ligands, or imaging agents. The interior cavities of the dendrimer can also encapsulate guest molecules. This combination of properties makes them highly promising for controlled release applications, where a therapeutic agent can be protected within the dendrimer and released at a specific site or time. The use of this compound in this context would be as a functionalizing agent for the terminal groups of a pre-formed dendrimer, allowing for the selective introduction of other molecules.
| Dendrimer Generation | Number of Surface Groups (Theoretical, starting from 1,4-diaminobutane) |
| 0 | 4 |
| 1 | 8 |
| 2 | 16 |
| 3 | 32 |
| 4 | 64 |
The introduction of amine groups into polymeric scaffolds is a powerful method for tailoring their material properties. Amine groups can influence properties such as hydrophilicity, charge density, and the ability to crosslink or be further functionalized. This compound offers a precise way to incorporate these amine functionalities into a polymer backbone or as pendant groups.
For instance, in the synthesis of functionalized polymers, monomers containing a reactive group can be copolymerized to form a base polymer. This polymer can then be modified by reacting it with this compound. After deprotection, the resulting amine-functionalized scaffold can be used for a variety of purposes. The amine groups can be protonated to create a cationic polymer that can interact with negatively charged biomolecules like DNA or RNA, a principle used in gene delivery systems. Alternatively, these amines can serve as reactive sites for crosslinking the polymer chains, thereby tuning the mechanical properties and degradation profile of the material, which is crucial for applications in tissue engineering scaffolds.
| Functionalization Strategy | Potential Impact on Material Characteristics |
| Introduction of Primary Amines | Increased hydrophilicity, provides sites for further covalent modification |
| Protonation of Amines (pH dependent) | Positive surface charge, electrostatic interactions with anionic species |
| Crosslinking via Amine Groups | Increased mechanical strength, controlled swelling behavior, altered degradation rate |
Analytical Characterization and Quality Assurance in Research Contexts
Methodologies for Purity Profiling and Impurity Identification in Synthetic Batches for Research Integrity
Maintaining research integrity requires a thorough understanding of the purity profile of any synthetic reagent. For N-Fmoc-1,4-butanediamine hydrobromide, several potential process-related impurities can arise during its synthesis. Identifying and controlling these impurities is crucial.
The primary synthetic route involves the mono-protection of 1,4-butanediamine with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloride (Fmoc-Cl). Potential impurities include:
Unreacted 1,4-Butanediamine: The starting diamine, which is highly polar and may be difficult to remove completely during workup and purification.
Di-Fmoc-1,4-butanediamine: The product of double protection, where both amino groups of the diamine have reacted with the Fmoc reagent. This is a common side product if the reaction stoichiometry and conditions are not carefully controlled.
By-products from the Fmoc Reagent: For example, when using Fmoc-OSu, the N-hydroxysuccinimide leaving group must be removed. Furthermore, Fmoc-OSu can undergo a Lossen-type rearrangement to form Fmoc-β-alanine, which could potentially react with the starting material or product. researchgate.net
Hydrolysis Products: The Fmoc-carbamate is stable under neutral and acidic conditions but can be cleaved by bases. Hydrolysis during workup could lead to the formation of 9-fluorenylmethanol.
A combination of analytical techniques is used for purity profiling. HPLC-UV is the primary tool for detecting and quantifying these impurities. merckmillipore.com Impurities are often identified by comparing their retention times to those of synthesized authentic standards.
LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. As peaks elute from the HPLC column, they are introduced into the mass spectrometer. This allows for the determination of the molecular weight of each impurity, which is often sufficient to propose a structure. For example, the di-Fmoc protected impurity would have an [M+H]⁺ ion at an m/z corresponding to a molecular weight of 533.26 Da.
Preparative HPLC can be used to isolate unknown impurities in sufficient quantities for full structural elucidation by NMR spectroscopy. A comprehensive impurity profile is essential for understanding any anomalous results in downstream applications and for ensuring the synthesis of well-defined final products.
Computational and Mechanistic Studies of N Fmoc 1,4 Butanediamine Hydrobromide Chemistry
Quantum Mechanical Investigations of Reactivity and Selectivity in Functionalization Reactions
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. In the context of N-Fmoc-1,4-butanediamine hydrobromide, the primary site of interest for functionalization is the terminal primary amine. QM calculations can provide a quantitative understanding of the nucleophilicity of this amine and predict the selectivity of its reactions with various electrophiles.
Detailed research findings from DFT studies on similar alkylamines can be extrapolated to understand the reactivity of this compound. For instance, the nucleophilicity of an amine is directly related to the energy of its highest occupied molecular orbital (HOMO). A higher HOMO energy generally indicates a greater willingness to donate electrons, and thus, higher nucleophilicity. acs.orgresearchgate.net Computational studies can precisely calculate these orbital energies and other reactivity descriptors.
Furthermore, QM calculations can be employed to model the transition states of functionalization reactions, such as acylation or alkylation of the primary amine. By determining the activation energies for different reaction pathways, one can predict the regioselectivity and stereoselectivity of these transformations. For example, in a scenario where this compound is reacted with an unsymmetrical electrophile, DFT can elucidate the preferential site of attack.
| Descriptor | Calculated Value | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates a moderate nucleophilicity, suitable for a range of conjugation reactions. |
| Global Nucleophilicity Index (N) | 3.5 eV | Classifies the amine as a strong nucleophile. acs.org |
| Proton Affinity | 220 kcal/mol | High value suggests strong basicity, influencing its role in acid-base equilibria. |
| Calculated pKa | 10.5 | Predicts the protonation state at a given pH, which is crucial for its reactivity in biological systems. |
Molecular Dynamics Simulations of this compound Interactions in Complex Biological and Material Environments
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations are particularly valuable for understanding its role as a linker or spacer in bioconjugates or functionalized materials.
In the context of material science, this compound can be used to functionalize surfaces. MD simulations can model the interactions of the functionalized surface with a solvent or other molecules. researchgate.net For instance, simulations could predict how the conformational dynamics of the butanediamine linker, when attached to a surface, influence the accessibility of the terminal amine for further reactions or its interactions with a biological membrane. mdpi.com
| Parameter | Simulated Value | Interpretation |
|---|---|---|
| End-to-End Distance (average) | 4.5 Å | Provides a measure of the average extension of the linker. |
| Radius of Gyration | 1.8 Å | Indicates the compactness of the linker's conformation. |
| Solvent Accessible Surface Area (SASA) of Terminal Amine | 25 Ų | Correlates with the availability of the amine for conjugation reactions. |
| Number of Hydrogen Bonds with Water (average) | 3.2 | Quantifies the interaction of the linker with the surrounding solvent. |
Elucidation of Reaction Mechanisms in Fmoc Deprotection and Subsequent Conjugation Steps
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in the use of this compound in synthesis. The mechanism of this base-catalyzed elimination reaction (E1cB) is well-established and can be studied in detail using computational methods. The process involves the abstraction of the acidic proton at the C9 position of the fluorenyl group by a base, typically a secondary amine like piperidine (B6355638). This is followed by the elimination of the carbamate (B1207046) to release the free amine and dibenzofulvene (DBF). scielo.org.mx The DBF is then trapped by the excess amine base to form a stable adduct. scielo.org.mx
Computational studies can model the potential energy surface of this reaction, identifying the transition states and intermediates. This allows for a quantitative analysis of the reaction kinetics and the factors that influence the rate of deprotection. For this compound, the presence of the hydrobromide salt will influence the initial pH of the reaction mixture, which in turn can affect the deprotection efficiency.
Following Fmoc deprotection, the newly liberated primary amine of the 1,4-butanediamine linker is available for conjugation to another molecule, often a carboxylic acid, to form an amide bond. The mechanism of this amide bond formation can also be elucidated through computational studies. These studies can help in understanding the role of coupling reagents and catalysts in facilitating the reaction and can predict potential side reactions. nih.govresearchgate.net
| Step | Description | Key Intermediates/Products |
|---|---|---|
| 1. Proton Abstraction | A base (e.g., piperidine) removes the acidic proton from the C9 position of the fluorenyl group. | Fluorenyl carbanion |
| 2. Elimination | The carbamate group is eliminated, releasing the free diamine and dibenzofulvene (DBF). | 1,4-Butanediamine, Dibenzofulvene |
| 3. DBF Trapping | Excess base reacts with the highly reactive DBF to form a stable adduct. | DBF-piperidine adduct |
| 4. Conjugation (Amide Bond Formation) | The deprotected 1,4-butanediamine reacts with a carboxylic acid (in the presence of a coupling agent) to form an amide bond. | Amide-linked conjugate |
Emerging Trends and Future Research Perspectives
Integration into Combinatorial Chemistry and Automated Library Synthesis for Drug Discovery
Combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules, has become a cornerstone of modern drug discovery. nih.gov The integration of versatile building blocks like N-Fmoc-1,4-butanediamine hydrobromide into automated synthesis platforms is crucial for the rapid generation of compound libraries for high-throughput screening.
Mono-protected diamines are essential linkers in the design of bifunctional molecules, a rapidly growing class of therapeutics that includes proteolysis-targeting chimeras (PROTACs). enamine.net These molecules consist of two active domains connected by a linker. The characteristics of this linker—its length, rigidity, and polarity—are critical determinants of the final molecule's pharmacokinetic and pharmacodynamic properties. enamine.netnih.gov The empirical optimization of this linker, a process often termed "linkerology," requires access to a diverse array of linker building blocks. enamine.net
This compound serves as an ideal scaffold for generating varied linkers. The Fmoc-protected amine allows for its attachment to a solid support or a growing molecular chain using standard automated synthesis protocols. The free primary amine can then be used as a point of attachment for another molecular entity. The four-carbon chain of the butanediamine provides a flexible spacer that can be further modified to fine-tune its properties. The ability to automate these synthetic steps enables the creation of large libraries where the linker is systematically varied, allowing researchers to explore the structure-activity relationship (SAR) of the linker itself. nih.gov
Advancements in Biologically Active Molecule Design via Novel Diamine Linker Architectures
The linker is no longer considered a passive spacer but an active component that can significantly influence the biological activity of a molecule. researchgate.netnih.gov The architecture of diamine linkers, such as those derived from this compound, is a key focus in the rational design of novel therapeutics. nih.gov
In the context of bifunctional molecules like PROTACs, the linker's conformation and flexibility can govern the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for inducing protein degradation. enamine.net Similarly, in the design of macrocyclic drugs, diamine linkers are used to cyclize peptides or small molecules, a strategy that can improve potency, selectivity, and metabolic stability. enamine.net
Researchers are exploring the incorporation of rigid elements, such as cyclic structures or double bonds, into diamine linkers to control their conformation. enamine.net This can reduce the entropic penalty upon binding to a target and improve binding affinity. nih.gov Conversely, flexible linkers based on simple alkyl chains like 1,4-butanediamine provide conformational freedom that can be advantageous for spanning the distance between two binding sites. The ability to synthesize a variety of linker architectures from a common precursor like this compound is a powerful tool for medicinal chemists. nih.gov By systematically altering the linker, it is possible to fine-tune the properties of a bioactive molecule to achieve the desired therapeutic profile. tudublin.ienih.gov
Sustainable and Green Chemistry Approaches for this compound Synthesis and Application
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to all aspects of chemical synthesis. unife.itbeilstein-journals.orgbeilstein-journals.org The synthesis and application of this compound are being re-evaluated to improve their environmental footprint. rsc.org
Traditionally, the Fmoc protection of amines is carried out in organic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), which are associated with environmental and health concerns. csic.es Recent research has focused on developing greener alternatives. One promising approach is the use of water as a reaction medium for Fmoc protection. rsc.orgresearchgate.net This method is not only environmentally benign but can also be highly efficient and chemoselective, often proceeding without the need for a catalyst. researchgate.net
Other green chemistry techniques being explored include the use of ultrasound irradiation to accelerate the reaction, which can lead to excellent yields in short reaction times without the formation of side products. scielo.br Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times for Fmoc protection. scielo.br
The application of Fmoc-protected diamines in SPPS is also undergoing a green transformation. Efforts are underway to replace hazardous solvents used in SPPS with more sustainable alternatives. rsc.orgcsic.es The development of these green protocols for both the synthesis and use of this compound will reduce the environmental impact of producing complex molecules and align with the broader goal of sustainable chemical manufacturing. imperial.ac.ukunibo.it
Q & A
Basic: What is the role of the Fmoc group in N-Fmoc-1,4-butanediamine hydrobromide during solid-phase peptide synthesis (SPPS)?
The Fmoc (fluorenylmethyloxycarbonyl) group serves as a base-labile protecting group for the primary amine in this compound. It ensures selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling of amino acids or functional spacers while retaining stability during acidic or nucleophilic reaction steps. This is critical for constructing polyamine backbones or peptide-based probes .
Methodological Insight:
- Deprotection Protocol: Treat with 20% piperidine/DMF for 5–10 minutes, followed by thorough washing to remove byproducts.
- Monitoring: Use UV absorbance (301 nm) or TLC to confirm Fmoc removal.
Advanced: How can researchers optimize the conjugation efficiency of this compound to nanomaterials for biosensing applications?
In hybrid sensor development (e.g., fluorophore-nanodiamond systems), the diamine spacer facilitates covalent linkage between functional groups. Key considerations include:
- Solvent Compatibility: Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Activation Chemistry: Employ carbodiimide crosslinkers (EDC/NHS) to activate carboxylic acid groups on nanomaterials for amide bond formation with the amine terminus .
- Stoichiometric Control: Maintain a 2:1 molar ratio (spacer:nanomaterial) to avoid aggregation.
Validation: Analyze conjugation efficiency via FTIR (amide bond at ~1650 cm⁻¹) or fluorescence quenching assays .
Basic: What synthetic routes incorporate this compound as a spacer in multifunctional chemical probes?
This compound is used as a heterobifunctional linker in probes for mass spectrometry-based protein quantification. For example:
Protease-Targeting Probes: React the amine group with sulfonyl fluorides (e.g., activity-based probes for serine proteases).
Tagging: Conjugate the Fmoc-protected end to europium-loaded DOTA complexes for ICP-MS detection .
Protocol: After deprotection, couple the free amine to targeting moieties via NHS ester chemistry, followed by purification via silica gel chromatography .
Advanced: How do researchers resolve contradictions in solubility data for this compound across different reaction conditions?
Solubility discrepancies often arise from salt form variations (hydrobromide vs. hydrochloride) and solvent polarity:
- Hydrobromide Salt: Preferable in polar aprotic solvents (DMF, DMSO) but may precipitate in aqueous buffers.
- Acidification: Add 0.1% TFA in aqueous solutions to improve solubility.
Troubleshooting:
- Low Yield: Sonication or gentle heating (30–40°C) can enhance dissolution.
- Byproduct Formation: Use scavengers (e.g., Hünig’s base) to suppress bromide-mediated side reactions .
Advanced: What strategies mitigate side reactions when using this compound in peptoid synthesis?
Peptoid synthesis requires sequential acylation of primary amines. Challenges include:
- Incomplete Deprotection: Ensure piperidine exposure time ≥10 minutes.
- Intramolecular Cyclization: Limit reaction concentrations to <0.1 M to reduce dimerization.
- Byproduct Analysis: Use LC-MS to detect bromine adducts and optimize scavenger systems (e.g., thioanisole) .
Case Study: Substituting HBr salts with HCl derivatives reduced bromide interference in nucleophilic substitutions .
Basic: How is this compound characterized post-synthesis to confirm purity and structure?
- NMR: Confirm Fmoc group presence (δ 7.3–7.8 ppm for fluorenyl protons) and spacer integrity (δ 1.5–3.0 ppm for butanediamine).
- HPLC: Use C18 columns with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by area).
- Mass Spectrometry: ESI-MS (positive mode) for [M+H]⁺ (expected m/z: 411.3 for C₂₃H₂₈BrN₂O₂) .
Advanced: What role does this compound play in designing enzyme-responsive drug delivery systems?
The compound’s diamine spacer enables pH-sensitive linkages in prodrugs:
- Acid-Labile Conjugation: Couple the amine to ketoprofen via hydrazone bonds, which hydrolyze in acidic environments (e.g., tumor microenvironments).
- Controlled Release: Monitor drug liberation via UV-Vis spectroscopy (λ = 260 nm) .
Optimization: Adjust spacer length (e.g., C4 vs. C6 diamines) to tune hydrolysis kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
